molecular formula C22H21N3 B11437117 8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437117
M. Wt: 327.4 g/mol
InChI Key: CEOTVXDFRXIJEJ-UHFFFAOYSA-N
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Description

8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the methyl and phenyl groups at specific positions on the imidazo[1,2-a]pyridine core.

    Amidation: Formation of the amine group by reacting with suitable amine precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could potentially reduce any nitro or carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine : Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties. Industry : The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Binding to specific molecular targets: Such as enzymes, receptors, or DNA.

    Modulating biochemical pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds: : Other imidazo[1,2-a]pyridine derivatives with similar structures. Uniqueness : The specific substitution pattern (methyl and phenyl groups) might confer unique biological activity or chemical reactivity compared to other compounds in the same class.

Properties

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

8-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3/c1-15-10-12-18(13-11-15)20-22(23-19-9-5-4-7-16(19)2)25-14-6-8-17(3)21(25)24-20/h4-14,23H,1-3H3

InChI Key

CEOTVXDFRXIJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC=CC=C4C

Origin of Product

United States

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